![molecular formula C7H7N5O B1386451 (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine CAS No. 1157834-49-5](/img/structure/B1386451.png)
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
Overview
Description
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound that features a pyrazine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazine-2-carboxylic acid hydrazide with a suitable nitrile oxide to form the oxadiazole ring. The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Specifically, derivatives of 1,2,4-oxadiazoles have shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated that compounds similar to (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine possess antiproliferative activity against human cancer cell lines and may interfere with cell cycle progression .
2. Inhibition of Kinase Activity
Certain oxadiazole derivatives are being investigated as inhibitors of PI3-kinase, a key enzyme involved in cancer progression and other diseases such as asthma and chronic obstructive pulmonary disease (COPD). The potential for this compound to act as a therapeutic agent in these contexts is under exploration .
Material Science
1. Coordination Compounds
The compound has been utilized in the synthesis of coordination complexes with transition metals. These complexes demonstrate interesting magnetic and electronic properties, making them suitable for applications in catalysis and materials science. For example, studies have highlighted the formation of metal complexes that exhibit unique crystal structures and coordination modes when combined with this compound .
Case Studies
Study | Findings | Application |
---|---|---|
Study 1: Anticancer Activity | Demonstrated significant inhibition of cell proliferation in various cancer cell lines. | Potential development of new anticancer drugs. |
Study 2: PI3-Kinase Inhibition | Identified as a promising inhibitor for PI3K pathways linked to cancer and respiratory diseases. | Therapeutic applications in oncology and respiratory medicine. |
Study 3: Coordination Chemistry | Formation of unique metal complexes exhibiting interesting magnetic properties. | Applications in catalysis and advanced materials development. |
Mechanism of Action
The mechanism by which (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine exerts its effects involves interactions with specific molecular targets. The pyrazine and oxadiazole rings can interact with enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, or coordination with metal ions, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropyrazin-2-yl)methanamine: Similar structure but with a chlorine substituent.
Pyrazin-2-yl-methanamine: Lacks the oxadiazole ring.
1H-Pyrazole-5-carboxylic acid derivatives: Contains a pyrazole ring instead of pyrazine.
Uniqueness
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to the presence of both pyrazine and oxadiazole rings, which confer distinct electronic and steric properties. These features make it a versatile scaffold for the development of new compounds with potential biological activities.
Biological Activity
The compound (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
1. Overview of Oxadiazole Compounds
Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and are known for their pharmacological properties. The incorporation of pyrazine and oxadiazole rings in a single compound enhances the potential for biological activity. Research indicates that these compounds can exhibit various effects, including antimicrobial, anti-inflammatory, and anticancer activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important enzymes in the nervous system. In vitro studies have shown moderate inhibition with IC50 values ranging from 12.8 µM to over 100 µM for AChE, indicating potential use in treating conditions like Alzheimer's disease .
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria. The oxadiazole moiety enhances lipophilicity and facilitates membrane penetration, contributing to antimicrobial efficacy .
3. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Key findings include:
- Substituent Effects : Variations in substituents on the pyrazine and oxadiazole rings significantly affect potency. For example, the introduction of alkyl chains or halogens can enhance AChE inhibition or alter selectivity between AChE and BChE .
- Electronic Properties : The electron-withdrawing nature of the oxadiazole ring influences acidity and overall reactivity. Compounds with stronger electron-withdrawing groups tend to exhibit improved biological activities due to enhanced binding affinities to target enzymes .
4. Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Anticancer Properties : Research has indicated that certain oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, derivatives containing a pyrazine moiety showed promise as inhibitors of PI3K pathways, which are crucial for cancer cell survival .
- Neuroprotective Effects : In models of neurodegeneration, compounds with similar structures have demonstrated protective effects against oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases .
5. Data Table: Biological Activity Summary
6. Conclusion
The compound this compound exhibits significant biological activity through various mechanisms including enzyme inhibition and antimicrobial effects. The ongoing exploration of its structure-activity relationships will likely yield more potent derivatives suitable for therapeutic applications in neurodegenerative diseases and cancer treatment.
Properties
IUPAC Name |
(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-3-6-11-7(12-13-6)5-4-9-1-2-10-5/h1-2,4H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHSAWZNCSKHPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NOC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656365 | |
Record name | 1-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1157834-49-5 | |
Record name | 1-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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